3-Fluoro-3-nitrooxetane
Overview
Description
3-Fluoro-3-nitrooxetane is a chemical compound with the molecular formula C3H4FNO3 . It is a subject of interest in various fields due to its unique properties .
Synthesis Analysis
3-Fluoro-3-nitrooxetane is prepared by a method which comprises reacting fluoro-2-nitro propanediol with trifluoro methane sulfonic anhydride . Other synthetic routes have also been explored, such as the sequential MacMillan organocatalytic asymmetric α-fluorination protocol for aldehydes and then reductive amination .Molecular Structure Analysis
The molecular structure of 3-Fluoro-3-nitrooxetane has been studied using various techniques. For instance, 19F-centred NMR analysis has been used to elucidate the structure of fluorinated compounds .Chemical Reactions Analysis
The chemical reactions involving 3-Fluoro-3-nitrooxetane are complex and diverse. For instance, the nitro group and fluorine atom in 1,3-dinitrobenzene and 1-fluoro-3-nitrobenzene can be replaced by phenols in the presence of potassium carbonate .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Fluoro-3-nitrooxetane have been analyzed using various methods. For instance, its density, melting point, boiling point, and molecular weight have been studied .Scientific Research Applications
3-Fluoro-3-nitrooxetane is a compound of interest in various scientific research areas. Below are the key findings from relevant studies:
Use in Antibacterial Agents :
- A study by Matsumoto et al. (1984) described the synthesis of compounds with fluoro as the C-6 substituent, including 3-Fluoro-3-nitrooxetane derivatives, for potential use as antibacterial agents (Matsumoto et al., 1984).
Significance in Dye Intermediates and Pharmaceuticals :
- Bil (2007) noted the importance of 4-Fluoro-3-nitroaniline, a closely related compound, as a novel dye intermediate in the USA, with potential extensions to pharmaceuticals (Bil, 2007).
High Energy Chemistry Applications :
- Baum, Berkowitz, and Lerdal (1978) explored the chemistry of compounds like 2-Fluoro-2-nitropropanediol and 3-Fluoro-3-nitrooxetane, indicating their potential applications in high-energy chemistry (Baum, Berkowitz, & Lerdal, 1978).
Potential in Cancer Research and Imaging :
- Hyodo et al. (2006) discussed the use of nitroxide radicals, which can include fluoro and nitro substituted compounds, as MRI contrast agents that reflect the redox status of tumors, indicating a potential application of 3-Fluoro-3-nitrooxetane in this field (Hyodo et al., 2006).
Exploration in Neuroscience Drug Development :
- Vara and Johnston (2016) demonstrated the synthesis of β-fluoro amines from β-amino α-fluoro nitroalkanes, highlighting the importance of fluoro and nitro groups in developing neuroscience drugs, which could include derivatives of 3-Fluoro-3-nitrooxetane (Vara & Johnston, 2016).
Safety And Hazards
Future Directions
The future directions for the study of 3-Fluoro-3-nitrooxetane are vast. For instance, BOC Sciences, a world-leading provider of special chemicals, offers this compound for research purposes . Furthermore, new synthetic routes to this compound are being explored, which could lead to the development of new bioactive materials and healthcare products .
properties
IUPAC Name |
3-fluoro-3-nitrooxetane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4FNO3/c4-3(5(6)7)1-8-2-3/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCZHGYABOZIKBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)([N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90506788 | |
Record name | 3-Fluoro-3-nitrooxetane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90506788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-3-nitrooxetane | |
CAS RN |
70187-44-9 | |
Record name | 3-Fluoro-3-nitrooxetane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90506788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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